molecular formula C19H23ClN2 B8212262 N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride

Cat. No.: B8212262
M. Wt: 314.9 g/mol
InChI Key: XGTMHNITZRGMTI-UHFFFAOYSA-N
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Description

N,N-dibenzyl-3-azabicyclo[310]hexan-6-amine hydrochloride is a chemical compound with the molecular formula C19H22N2·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving appropriate precursors.

    N-dibenzylation: The bicyclic amine is then subjected to N-dibenzylation using benzyl halides under basic conditions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the reduced amine or alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-3-azabicyclo[3.1.0]hexane
  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Uniqueness

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride is unique due to its specific bicyclic structure and the presence of the dibenzyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.ClH/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19;/h1-10,17-20H,11-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTMHNITZRGMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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